molecular formula C33H40ClNO10 B14427979 5,12-Naphthacenedione, 8-acetyl-10-((3-(cyclohexylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)- CAS No. 79898-09-2

5,12-Naphthacenedione, 8-acetyl-10-((3-(cyclohexylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)-

Cat. No.: B14427979
CAS No.: 79898-09-2
M. Wt: 646.1 g/mol
InChI Key: RNGFHXJCATWISP-UHFFFAOYSA-N
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Description

5,12-Naphthacenedione, 8-acetyl-10-((3-(cyclohexylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemical, biological, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Naphthacenedione, 8-acetyl-10-((3-(cyclohexylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)- involves multiple steps, including the acetylation of naphthacenedione and the subsequent attachment of the cyclohexylamino group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

5,12-Naphthacenedione, 8-acetyl-10-((3-(cyclohexylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(1-methylethoxy)-, hydrochloride, (8S-cis)-
  • 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8-trihydroxy-11-methoxy-, hydrochloride, (8S-cis)-

Uniqueness

What sets 5,12-Naphthacenedione, 8-acetyl-10-((3-(cyclohexylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)- apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

79898-09-2

Molecular Formula

C33H40ClNO10

Molecular Weight

646.1 g/mol

IUPAC Name

9-acetyl-7-[4-(cyclohexylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C33H39NO10.ClH/c1-15-28(36)20(34-17-8-5-4-6-9-17)12-23(43-15)44-22-14-33(41,16(2)35)13-19-25(22)32(40)27-26(30(19)38)29(37)18-10-7-11-21(42-3)24(18)31(27)39;/h7,10-11,15,17,20,22-23,28,34,36,38,40-41H,4-6,8-9,12-14H2,1-3H3;1H

InChI Key

RNGFHXJCATWISP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC6CCCCC6)O.Cl

Origin of Product

United States

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